4-(Difluoromethyl)-3-(tetrazol-1-yl)benzoic acid
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Overview
Description
Tetrazole-based compounds are a class of heterocyclic compounds that contain a 5-membered ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have been used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
Tetrazole rings can accept or donate hydrogen bonds, making them useful in the design of various compounds. The presence of multiple nitrogen atoms also allows for various substitutions at different positions on the tetrazole ring .Chemical Reactions Analysis
Tetrazole derivatives can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions and their outcomes depend on the structure of the tetrazole derivative and the reaction conditions .Physical And Chemical Properties Analysis
Tetrazole derivatives are generally stable under normal conditions. They have high nitrogen content and can exhibit strong hydrogen bonding capabilities due to the presence of multiple nitrogen atoms .Mechanism of Action
The mechanism of action of a tetrazole derivative would depend on its specific application. For example, in medicinal chemistry, tetrazole derivatives are often used as bioisosteres of carboxylic acid groups, and they can exert their biological activity by interacting with biological targets in a specific manner .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(difluoromethyl)-3-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N4O2/c10-8(11)6-2-1-5(9(16)17)3-7(6)15-4-12-13-14-15/h1-4,8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULGPGOKXKOVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=NN=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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